N-Lactoyl-Leucine
Overview
Description
N-Lactoyl-Leucine is a derivative of the amino acid leucine, formed by the conjugation of leucine with lactic acidIt has been identified in various biological contexts, including as a metabolite in human plasma and as a component in certain fermented foods like Parmigiano-Reggiano cheese and dry-cured ham .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Lactoyl-Leucine can be synthesized through the enzymatic reaction between leucine and lactic acid. The reaction is typically catalyzed by the enzyme cytosolic nonspecific dipeptidase 2, which facilitates the conjugation of the amino acid with lactic acid . The reaction conditions generally involve maintaining a physiological pH and temperature to optimize enzyme activity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using bioreactors where the enzyme and substrates are continuously supplied. The process involves the fermentation of leucine and lactic acid in the presence of the enzyme, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: N-Lactoyl-Leucine primarily undergoes hydrolysis and enzymatic cleavage reactions. It is relatively stable under physiological conditions but can be hydrolyzed back into leucine and lactic acid by specific enzymes .
Common Reagents and Conditions: The hydrolysis of this compound typically requires water and specific enzymes such as cytosolic nonspecific dipeptidase 2. The reaction conditions include a neutral pH and a temperature that supports enzyme activity .
Major Products Formed: The primary products formed from the hydrolysis of this compound are leucine and lactic acid .
Scientific Research Applications
N-Lactoyl-Leucine has several applications in scientific research, particularly in the fields of biochemistry, cell biology, and biotechnology. It has been studied as a bioavailable alternative to canonical amino acids in cell culture media, where it helps increase the solubility and bioavailability of amino acids in highly concentrated formulations . This makes it valuable in the production of biotherapeutics such as monoclonal antibodies and fusion proteins .
In addition, this compound has been investigated for its potential role in metabolic regulation. It may serve as a “metabolic sink” for lactate, helping to buffer the effects of lactate on glucose homeostasis .
Mechanism of Action
The mechanism of action of N-Lactoyl-Leucine involves its enzymatic cleavage into leucine and lactic acid. This process is facilitated by the enzyme cytosolic nonspecific dipeptidase 2 . The compound’s effects are primarily related to its role in increasing the solubility and bioavailability of leucine in cell culture media, thereby enhancing protein synthesis and cell growth .
Comparison with Similar Compounds
N-Lactoyl-Leucine is similar to other N-lactoyl amino acids such as N-Lactoyl-Isoleucine and N-Lactoyl-Phenylalanine. These compounds share the common feature of being conjugates of amino acids with lactic acid, which enhances their solubility and bioavailability . this compound is unique in its specific applications in cell culture media and its potential role in metabolic regulation .
List of Similar Compounds:- N-Lactoyl-Isoleucine
- N-Lactoyl-Phenylalanine
- N-Lactoyl-Glutamate
- N-Lactoyl-Alanine
- N-Lactoyl-Methionine
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-hydroxypropanoyl]amino]-4-methylpentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-5(2)4-7(9(13)14)10-8(12)6(3)11/h5-7,11H,4H2,1-3H3,(H,10,12)(H,13,14)/t6-,7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMIGZVUJKNXCO-BQBZGAKWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210769-82-7 | |
Record name | N-Lactoylleucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062176 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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